1-Benzyl-piperazine-2-carboxylic acid methylamide dihydrochloride
Overview
Description
1-Benzyl-piperazine-2-carboxylic acid methylamide dihydrochloride is a chemical compound with the molecular formula C13H21Cl2N3O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many bioactive molecules .
Preparation Methods
The synthesis of 1-Benzyl-piperazine-2-carboxylic acid methylamide dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes.
Benzylation: The piperazine ring is then benzylated using benzyl halides under basic conditions.
Carboxylation: The benzylated piperazine undergoes carboxylation to introduce the carboxylic acid group.
Methylamidation: The carboxylic acid group is converted to its methylamide derivative using methylamine.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods often involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Benzyl-piperazine-2-carboxylic acid methylamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Benzyl-piperazine-2-carboxylic acid methylamide dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-Benzyl-piperazine-2-carboxylic acid methylamide dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The benzyl group and other substituents can influence the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-piperazine-2-carboxylic acid methylamide dihydrochloride can be compared with other similar compounds, such as:
1-Benzylpiperazine: A simpler analog lacking the carboxylic acid and methylamide groups.
N-Benzylpiperazine: Another analog with different substituents on the piperazine ring.
Piperazine derivatives: A broad class of compounds with various substituents on the piperazine ring, each with unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-N-methylpiperazine-2-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.2ClH/c1-14-13(17)12-9-15-7-8-16(12)10-11-5-3-2-4-6-11;;/h2-6,12,15H,7-10H2,1H3,(H,14,17);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIDYDDGZJPDAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CNCCN1CC2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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